molecular formula C34H46O5Si B13825492 (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B13825492
M. Wt: 562.8 g/mol
InChI Key: KRIPXJPSOSAHQY-SUZSVPDUSA-N
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Description

The compound (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentafuran ring, a biphenyl carboxylate group, and a tert-butyldimethylsilyl-protected enol ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate typically involves multiple steps, including the formation of the cyclopentafuran ring, the introduction of the biphenyl carboxylate group, and the protection of the enol ether with tert-butyldimethylsilyl. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and process optimization can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The enol ether group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the cyclopentafuran ring can be reduced to form alcohols.

    Substitution: The biphenyl carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enol ether group may yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

The compound (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate: This compound is unique in its structure and properties, but it can be compared to other cyclopentafuran derivatives and biphenyl carboxylates.

    Cyclopentafuran Derivatives: Compounds with similar cyclopentafuran rings may share some chemical properties and reactivity.

    Biphenyl Carboxylates: Compounds with biphenyl carboxylate groups may exhibit similar biological activity and applications.

Uniqueness

The uniqueness of (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C34H46O5Si

Molecular Weight

562.8 g/mol

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

InChI

InChI=1S/C34H46O5Si/c1-7-8-10-15-27(39-40(5,6)34(2,3)4)20-21-28-29-22-32(35)37-31(29)23-30(28)38-33(36)26-18-16-25(17-19-26)24-13-11-9-12-14-24/h9,11-14,16-21,27-31H,7-8,10,15,22-23H2,1-6H3/b21-20+/t27-,28+,29+,30+,31-/m0/s1

InChI Key

KRIPXJPSOSAHQY-SUZSVPDUSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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